molecular formula C18H15FN4O3 B4502400 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

Cat. No.: B4502400
M. Wt: 354.3 g/mol
InChI Key: NDAMGSCFTQDLBG-UHFFFAOYSA-N
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Description

2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a pyridazinone-derived acetamide featuring a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the pyridazinone core and a pyridin-4-yl group attached via an acetamide linker. The 2-fluoro-4-methoxy substitution on the phenyl ring introduces steric and electronic effects that may enhance binding specificity, while the pyridin-4-yl group could influence solubility and pharmacokinetics.

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-26-13-2-3-14(15(19)10-13)16-4-5-18(25)23(22-16)11-17(24)21-12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAMGSCFTQDLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyridazinone core.

    Introduction of the Pyridine Ring: The pyridazinone intermediate is then reacted with 4-pyridinecarboxylic acid under appropriate conditions to introduce the pyridine ring, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A notable study reported a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Monoamine Oxidase Inhibition

The compound has been identified as a potential monoamine oxidase inhibitor (MAOI). This activity is critical for neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that related pyridazine derivatives exhibit significant MAO inhibition, with effective concentrations reported for therapeutic use .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. This could make it useful in treating conditions characterized by chronic inflammation .

Biological Studies

The compound's biological activities extend beyond anticancer and anti-inflammatory effects:

Cellular Pathway Modulation

In biological assays, the compound can be utilized to study its effects on various cellular processes, including cell signaling pathways and gene expression profiles. Its unique structure allows it to interact with specific molecular targets, potentially leading to diverse biological outcomes .

Antibacterial Effects

Some derivatives of the compound have shown efficacy against certain bacterial strains, indicating potential applications in treating infections. Further research is necessary to explore its full antibacterial spectrum and mechanisms of action .

Materials Science Applications

The structural uniqueness of this compound also lends itself to applications in materials science:

Development of Novel Materials

Due to its distinctive electronic and steric properties, the compound can be explored for developing new materials with specific functionalities, such as conductivity or fluorescence. These materials could find applications in electronics or photonics .

Chemical Synthesis Intermediate

This compound can serve as an intermediate in the synthesis of more complex molecules for various applications, facilitating the development of new chemical entities in research and industry .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in human breast cancer cells; dose-dependent viability reduction
MAO InhibitionSignificant inhibition observed with reported IC50 values indicating therapeutic potential
Anti-inflammatory EffectsModulation of inflammatory pathways suggested; further studies needed
Antibacterial ActivityEfficacy against certain bacterial strains indicated; requires additional research

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

  • Key Features: Pyridazinone core substituted with 4,5-dichloro groups. Acetamide linker connects to a sulfonamide-containing aromatic ring.
  • Comparison: The dichloro substitution on the pyridazinone (vs. The azepane-sulfonyl group may improve solubility but introduces steric bulk absent in the target compound’s simpler pyridin-4-yl group .

Compound B : 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide

  • Key Features: 4-Fluorophenyl at the pyridazinone 3-position. Pyridin-2-yl acetamide group.
  • Comparison: The 4-fluorophenyl substituent (vs. 2-fluoro-4-methoxyphenyl) lacks the methoxy group, reducing electron-donating effects and altering binding interactions. The pyridin-2-yl group (vs.

Acetamide Linker and Aromatic Substituents

Compound C : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide

  • Key Features: Methylthio-benzyl group at the pyridazinone 5-position. 4-Bromophenyl acetamide substituent.
  • Comparison: The bromophenyl group (vs. The methylthio-benzyl substitution (absent in the target compound) may enhance lipophilicity, affecting membrane permeability .

Compound D : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide

  • Key Features :
    • Piperazine-linked 4-fluorophenyl group.
    • Antipyrine (pyrazole) moiety on the acetamide.
  • Comparison :
    • The antipyrine group (vs. pyridin-4-yl) introduces a heterocyclic system with distinct hydrogen-bonding capabilities.
    • The piperazine spacer (absent in the target compound) may confer conformational flexibility, influencing receptor engagement .

Comparative Data Table

Compound Name Pyridazinone Substituents Acetamide Group Key Physicochemical/Pharmacological Notes Reference
Target Compound 3-(2-Fluoro-4-methoxyphenyl) N-(pyridin-4-yl) Enhanced solubility via pyridinyl group -
Compound A 4,5-Dichloro N-(sulfonamide-phenyl) High electrophilicity; potential toxicity [1]
Compound B 3-(4-Fluorophenyl) N-(pyridin-2-yl) Altered H-bonding due to pyridine orientation [8]
Compound C 3-Methyl, 5-(methylthio-benzyl) N-(4-bromophenyl) High lipophilicity; possible CYP inhibition [4]
Compound D 3-(Piperazinyl-4-fluorophenyl) N-(antipyrine) Flexible spacer; dual heterocyclic activity [5, 7]

Biological Activity

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure, including a pyridazine ring and fluoro-methoxyphenyl substituents, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide, and it can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC16H15FN4O3
Molecular Weight360.31 g/mol
CAS Number1246073-97-1

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluoro-methoxyphenyl group, may enhance binding affinity and specificity towards these targets, potentially modulating their activity.

Biological Activity

Research has indicated that compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of pyridazine compounds have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents.
  • Anticancer Properties : There is emerging evidence that compounds with similar frameworks may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Recent studies focused on related compounds have provided insights into the biological potential of this class of molecules:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, showing that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Evaluation : Research conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally related compounds is informative:

Compound NameBiological ActivityReference
2-[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamideModerate anticancer effects
2-[3-(2-fluoro-4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamideHigh enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide

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